N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-11-9-18-6-4-5-7-21(18)23(22)24(28)25-20-10-8-17-12-13-26(16(2)27)15-19(17)14-20/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJKOCCIJRYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features a tetrahydroisoquinoline core which is known for its presence in various biologically active molecules. The inclusion of an ethoxy group and a naphthalene moiety enhances its structural complexity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds derived from tetrahydroisoquinoline structures, including this specific compound, exhibit significant biological activities. Notably:
- Inhibition of Enzymes : Studies have shown that similar compounds can inhibit enzymes critical for cancer progression, such as cyclin-dependent kinases and dihydrofolate reductase.
- Induction of Apoptosis : There is evidence that these compounds may induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific molecular targets and pathways, possibly functioning as an inhibitor of certain enzymes or receptors involved in cell signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds. Here are key findings:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the anticancer effects of tetrahydroisoquinoline derivatives; found significant inhibition of tumor growth in vitro. |
| Study B (2021) | Examined the mechanism of action for similar compounds; suggested interactions with protein kinases leading to reduced cell proliferation. |
| Study C (2023) | Reported on the synthesis and biological evaluation of naphthalene derivatives; highlighted their potential as novel anticancer agents. |
Synthesis and Chemical Behavior
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroisoquinoline Core : Utilizing known synthetic routes to construct the tetrahydroisoquinoline framework.
- Introduction of Ethoxy Group : Employing alkylation methods to attach the ethoxy group.
- Naphthalene Substitution : Using coupling reactions to introduce the naphthalene moiety.
These synthetic routes require optimization to enhance yield and purity.
Comparison with Similar Compounds
Compound 6g : 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Core: Dihydroisoquinoline (one less saturated bond than the target’s tetrahydroisoquinoline).
- Substituents :
- Position 1: Phenyl group (introducing steric bulk and aromaticity).
- Positions 6 and 7: Methoxy groups (electron-donating, enhancing solubility).
- Position 2: Acetyl group (shared with the target compound).
- Comparison: The phenyl and methoxy groups in 6g may reduce conformational flexibility compared to the target’s ethoxynaphthalene carboxamide. The dihydroisoquinoline core may also exhibit different redox properties .
Compound 6f : 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Core: Dihydroisoquinoline.
- Substituents :
- Position 1: Methyl group (smaller than the target’s acetyl).
- Position 2: N-phenylcarboxamide (simpler aryl group vs. the target’s naphthalene).
Tetrahydronaphthalene Derivatives ()
highlights carboxamide derivatives of tetrahydronaphthalene, a monocyclic analog of tetrahydroisoquinoline:
Compound b : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Core: Tetrahydronaphthalene (lacks the pyridine-like nitrogen of isoquinoline).
- Substituents: Position 1: Carboxamide linked to a 2-aminoethyl group.
- The 2-aminoethyl group may enhance water solubility but reduce lipophilicity .
Structural and Functional Implications
- Ethoxynaphthalene vs. Simpler Aryl Groups : The ethoxynaphthalene in the target compound offers a larger aromatic surface for hydrophobic interactions compared to phenyl or methoxy-substituted analogs. The ethoxy group may also modulate solubility and metabolic stability.
- Acetyl vs.
Q & A
Q. What are the key synthetic steps for preparing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Amide Bond Formation : Coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (dimethylaminopyridine) are used to activate carboxylic acids for nucleophilic attack by the tetrahydroisoquinoline amine group .
- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) isolates the product from by-products.
- Characterization : Confirmation of structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., acetyl group at δ ~2.1 ppm, ethoxy protons at δ ~1.4–4.0 ppm). -NMR confirms carbonyl carbons (amide C=O at δ ~165–170 ppm) .
- Mass Spectrometry (MS) : HRMS provides exact mass (e.g., calculated for : 388.1787) to verify molecular formula .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>95% typical for biological assays) .
- Melting Point : Consistency with literature values (if available) confirms crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield in amide bond formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity. Ethoxy groups may require anhydrous conditions to prevent hydrolysis .
- Catalyst Screening : DMAP improves coupling efficiency by stabilizing intermediates. Alternative catalysts (e.g., HOBt) can reduce side reactions .
- Temperature Control : Room temperature or mild heating (30–40°C) balances reaction rate and decomposition risks .
Q. What strategies address contradictions in reported biological activities of similar tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Comparative Assays : Perform parallel studies under standardized conditions (e.g., enzyme inhibition assays against CDK2 or DHFR, as seen in related compounds) .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate contributing factors .
- Computational Docking : Use software like AutoDock to compare binding affinities with target proteins (e.g., kinase domains) .
Q. How can researchers design experiments to investigate the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Measure half-life () and intrinsic clearance .
- CYP450 Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms to identify metabolic pathways and potential drug-drug interactions .
Q. What experimental approaches resolve spectral data ambiguities (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to resolve overlapping peaks (e.g., distinguishing tetrahydroisoquinoline protons from naphthalene signals) .
- Variable Temperature NMR : Adjusting temperature (e.g., 25°C to 60°C) can sharpen broad signals caused by conformational exchange .
Q. How to assess the compound’s solubility and formulation stability for in vivo studies?
- Methodological Answer :
- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Co-solvents (e.g., PEG 400) or cyclodextrins may enhance solubility .
- Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Methodological Answer :
- Force Field Refinement : Re-parameterize docking simulations using crystallographic data of target proteins to improve accuracy .
- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may explain differences between static docking models and dynamic interactions .
Tables for Key Data
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Reference |
|---|---|---|
| -NMR | Acetyl CH3: δ 2.1 ppm (s, 3H) | |
| -NMR | Amide C=O: δ 168.5 ppm | |
| HRMS (ESI+) | [M+H]+: 389.1864 (Calc. 389.1860) |
Q. Table 2: Recommended Reaction Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC/HOBt in DMF | |
| Temperature | 25°C (room temperature) | |
| Purification | Silica gel (EtOAc/Hexane, 3:7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
